molecular formula C9H17NOS B14879976 2-(2-Thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-ol

2-(2-Thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-ol

Cat. No.: B14879976
M. Wt: 187.30 g/mol
InChI Key: GTFJHQKHRLPYOR-UHFFFAOYSA-N
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Description

2-(2-Thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom and a nitrogen atom within its spirocyclic framework, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both sulfur and nitrogen atoms. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-ol involves its interaction with specific molecular targets. The presence of sulfur and nitrogen atoms within the spirocyclic structure allows the compound to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-ol: Similar spirocyclic structure but with an oxygen atom instead of sulfur.

    2-azaspiro[4.4]nonan-7-ol hydrochloride: Contains a similar spirocyclic framework but lacks the sulfur atom.

    {2-azaspiro[4.4]nonan-3-yl}methanol: Another spirocyclic compound with a different substitution pattern.

Uniqueness

The presence of both sulfur and nitrogen atoms within the spirocyclic structure of 2-(2-Thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-ol makes it unique compared to other similar compounds. This unique combination of atoms can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

2-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethanol

InChI

InChI=1S/C9H17NOS/c11-5-4-10-3-1-9(7-10)2-6-12-8-9/h11H,1-8H2

InChI Key

GTFJHQKHRLPYOR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CCSC2)CCO

Origin of Product

United States

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